N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-propoxybenzamide
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Overview
Description
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-propoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-propoxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the ethylphenyl and propoxybenzamide groups through various organic reactions, such as nucleophilic substitution and coupling reactions. The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-propoxybenzamide involves its interaction with specific molecular targets. The benzotriazole core can bind to metal ions, enzymes, or receptors, modulating their activity. The ethylphenyl and propoxybenzamide groups contribute to the compound’s overall binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-Ethylphenyl)-4-hydroxybenzamide: Shares a similar core structure but differs in the functional groups attached.
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide: Contains a nitro group instead of a propoxy group, leading to different chemical properties and applications.
Uniqueness
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-propoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)benzotriazol-5-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C24H24N4O2/c1-3-15-30-21-12-7-18(8-13-21)24(29)25-19-9-14-22-23(16-19)27-28(26-22)20-10-5-17(4-2)6-11-20/h5-14,16H,3-4,15H2,1-2H3,(H,25,29) |
InChI Key |
HATXZGVBPVIDBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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